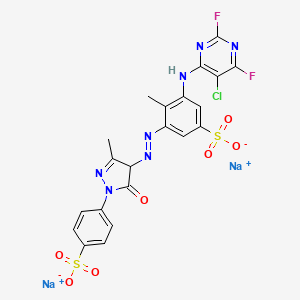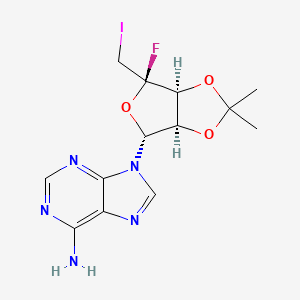
Adenosine, 5'-deoxy-4'-C-fluoro-5'-iodo-2',3'-O-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is a synthetic nucleoside analog. This compound is part of a broader class of nucleosides that have been modified to include fluorine atoms, which can significantly alter their biological activity and stability. These modifications are often explored for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Métodos De Preparación
The synthesis of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- typically involves multiple steps. One common route includes the introduction of the fluorine atom at the 4’-position of the ribose ring, followed by the iodination at the 5’-position. The protection of the 2’,3’-hydroxyl groups with an isopropylidene group is also a crucial step. The reaction conditions often involve the use of specific reagents such as iodine and fluorinating agents under controlled temperatures and pH .
Análisis De Reacciones Químicas
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 4’-position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of certain enzymes, leading to the disruption of nucleic acid synthesis and function .
Comparación Con Compuestos Similares
Similar compounds include other fluorinated nucleosides such as:
- 5’-Chloro-5’-deoxy-2’,3’-O-isopropylidene-6-fluoro nebularine
- 2’-Deoxy-2’-fluoroadenosine
- Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is unique due to the combination of fluorine and iodine atoms, which can provide distinct biological activities and chemical properties .
Propiedades
Número CAS |
151725-74-5 |
|---|---|
Fórmula molecular |
C13H15FIN5O3 |
Peso molecular |
435.19 g/mol |
Nombre IUPAC |
9-[(3aS,4R,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13-/m1/s1 |
Clave InChI |
VYRZQLHQPLXFQH-LVNATWPUSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


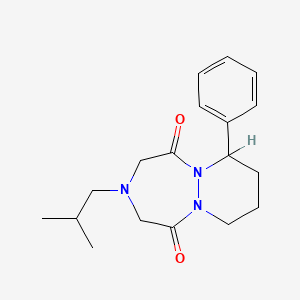

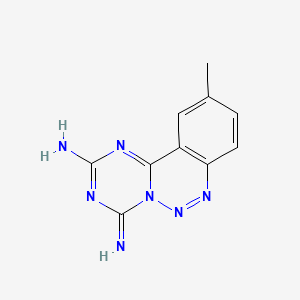
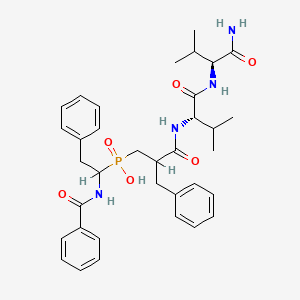
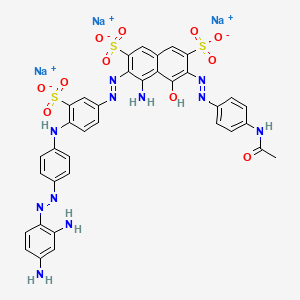
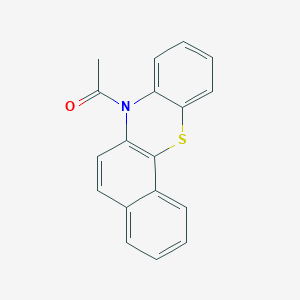
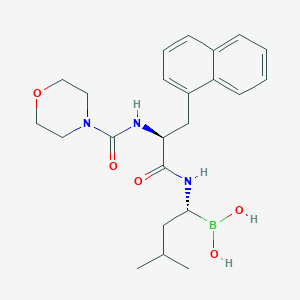
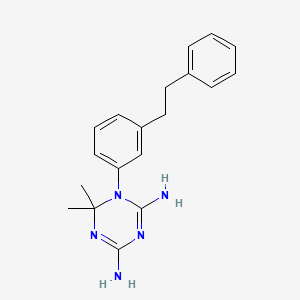
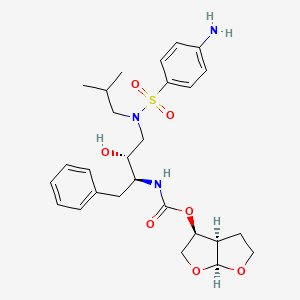
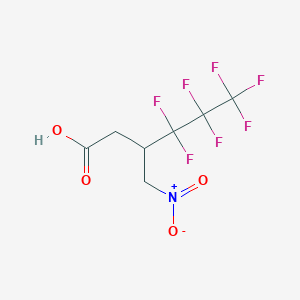
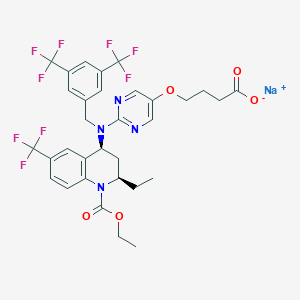
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
